molecular formula C10H11NO5 B157835 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- CAS No. 127311-92-6

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)-

Cat. No.: B157835
CAS No.: 127311-92-6
M. Wt: 225.2 g/mol
InChI Key: BOQFUAFLFCHLMJ-BJNUKLAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)-, also known as 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)-, is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

127311-92-6

Molecular Formula

C10H11NO5

Molecular Weight

225.2 g/mol

IUPAC Name

(1R,2R,3S,4S,5S)-5-(cyanomethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C10H11NO5/c11-2-1-4-3-5-6(9(12)13)7(10(14)15)8(4)16-5/h4-8H,1,3H2,(H,12,13)(H,14,15)/t4-,5+,6-,7-,8-/m0/s1

InChI Key

BOQFUAFLFCHLMJ-BJNUKLAGSA-N

Isomeric SMILES

C1[C@@H]([C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O)CC#N

SMILES

C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CC#N

Canonical SMILES

C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CC#N

Synonyms

(1S,2S,3R,4R,6S)-6-(cyanomethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarb oxylic acid

Origin of Product

United States

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